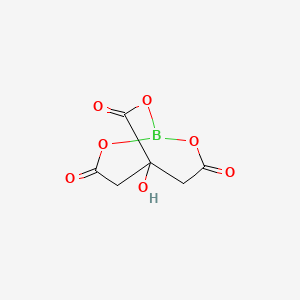
Boron citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron citrate is an inorganic compound formed from boric acid and citric acid. It is commonly used as a food additive, preservative, acidity regulator, and nutritional supplement. Boron, a trace element, plays a crucial role in various biological processes, including bone health and hormonal regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boron citrate can be synthesized by reacting boric acid with citric acid. The reaction typically involves dissolving food-grade citric acid in water to form an aqueous solution, which is then heated to above 60°C. Boric acid is added slowly to this solution, resulting in the formation of this compound through a neutralization reaction .
Industrial Production Methods: In industrial settings, this compound is produced using boron oxide and edible citric acid. The process involves dewatering boric acid at 220-260°C to obtain boron oxide. This boron oxide is then reacted with an aqueous solution of citric acid, followed by centrifugal dewatering and drying to produce high-purity this compound powder .
Analyse Des Réactions Chimiques
Types of Reactions: Boron citrate undergoes various chemical reactions, including:
Oxidation: Boron compounds can be oxidized to form boric acid.
Reduction: Boron compounds can be reduced to elemental boron.
Substitution: Boron can participate in substitution reactions, where it is replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic reagents can be used depending on the desired product.
Major Products Formed:
Oxidation: Boric acid.
Reduction: Elemental boron.
Substitution: Various boron-containing organic compounds
Applications De Recherche Scientifique
Boron citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in bone health, hormone regulation, and cellular metabolism.
Medicine: Investigated for its potential in treating osteoporosis, arthritis, and other metabolic disorders.
Industry: Used in the production of glass, ceramics, and as a preservative in food and pharmaceuticals
Mécanisme D'action
Boron citrate exerts its effects through several mechanisms:
Bone Health: Boron influences the activity of osteoblasts and osteoclasts, promoting bone formation and reducing bone resorption.
Hormonal Regulation: Boron affects the metabolism of steroid hormones, including estrogen and testosterone, by modulating the activity of enzymes involved in their synthesis and degradation.
Cellular Metabolism: Boron interacts with various enzymes and transporters, influencing carbohydrate and lipid metabolism
Comparaison Avec Des Composés Similaires
Boron Glycinate: Another boron supplement known for its high bioavailability and benefits in cognitive well-being.
Calcium Fructoborate: A boron compound used for its anti-inflammatory properties and benefits in bone health.
Uniqueness of Boron Citrate: this compound is unique due to its high bioavailability and its dual role in bone health and hormonal regulation. Unlike other boron compounds, it provides a highly absorbable form of boron, making it particularly effective in dietary supplements .
Propriétés
Numéro CAS |
74231-02-0 |
|---|---|
Formule moléculaire |
C6H5BO7 |
Poids moléculaire |
199.91 g/mol |
Nom IUPAC |
5-hydroxy-2,8,9-trioxa-1-borabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C6H5BO7/c8-3-1-6(11)2-4(9)13-7(12-3)14-5(6)10/h11H,1-2H2 |
Clé InChI |
ZZNXTYCNZKDUFC-UHFFFAOYSA-N |
SMILES canonique |
B12OC(=O)CC(CC(=O)O1)(C(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)
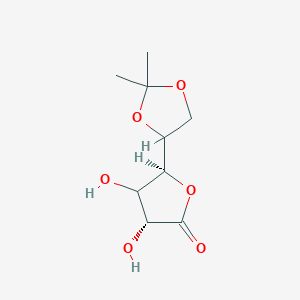
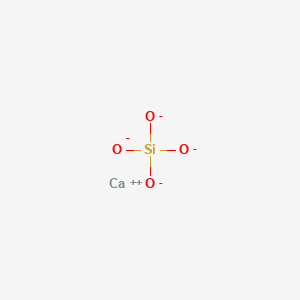
![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
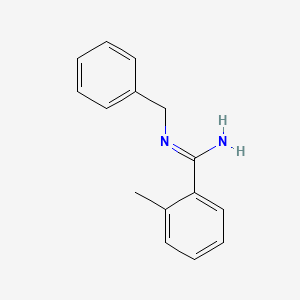
![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)
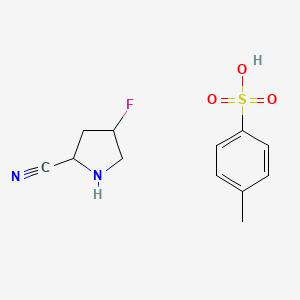
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
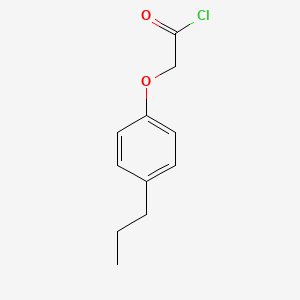
![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)
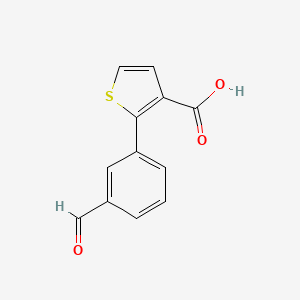
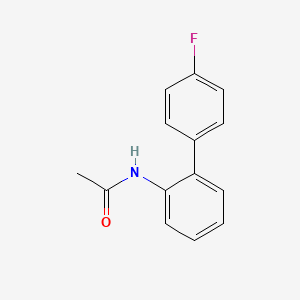
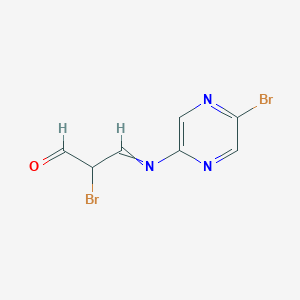
![3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14113079.png)
